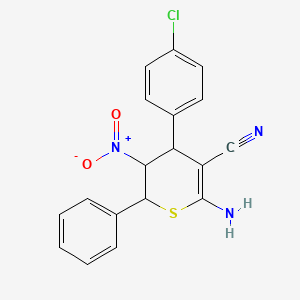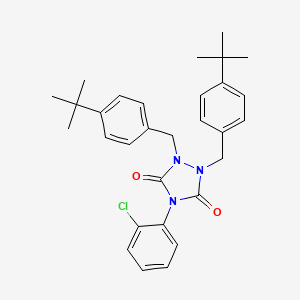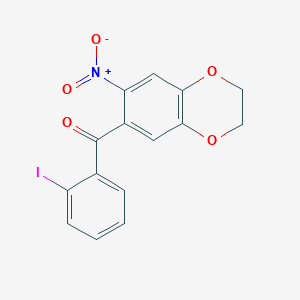
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a nitro group, a phenyl group, and a carbonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-chlorobenzaldehyde, nitromethane, and phenylacetonitrile in the presence of a base to form an intermediate. This intermediate can then undergo further cyclization and functionalization to yield the desired thiopyran compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
科学的研究の応用
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares structural similarities with the thiopyran derivative but has a different core structure (pyran vs. thiopyran).
6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a pyrazole ring instead of a thiopyran ring.
Uniqueness
The uniqueness of 6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile lies in its thiopyran core, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
特性
分子式 |
C18H14ClN3O2S |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
6-amino-4-(4-chlorophenyl)-3-nitro-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-8-6-11(7-9-13)15-14(10-20)18(21)25-17(16(15)22(23)24)12-4-2-1-3-5-12/h1-9,15-17H,21H2 |
InChIキー |
SRGMDLGXBVNOOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(C(=C(S2)N)C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14946350.png)

![3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14946360.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14946366.png)
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
![1H-Indole, 2,3-dihydro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-](/img/structure/B14946385.png)
![(4-chlorophenyl)[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B14946389.png)
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-](/img/structure/B14946448.png)
